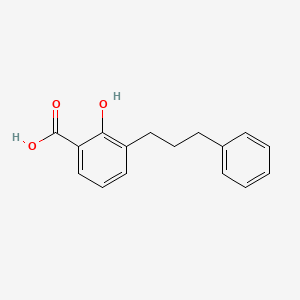

2-Hydroxy-3-(3-phenylpropyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

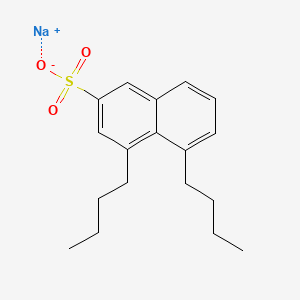

2-Hydroxy-3-(3-phenylpropyl)benzoic acid is a chemical compound that contains a total of 36 bonds: 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl . It is an analog of the general anesthetic compound, propofol .

Molecular Structure Analysis

The molecular structure of this compound includes 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications : This compound is used as a starting material for the synthesis of 3-phenyl-2-naphthols and naphthoquinones, which have applications in the development of novel pharmaceuticals (Martínez et al., 2005).

Biosynthesis Pathways : It serves as an intermediate in the biosynthesis of benzoic and salicylic acids, crucial for the metabolic pathways in plants (Jarvis et al., 2000).

Biological Activity in Marine-Derived Fungi : Phenyl ether derivatives isolated from marine-derived fungi, which include structural analogues of this compound, show significant antioxidant activity (Xu et al., 2017).

Antibacterial Properties : Certain derivatives of 3-hydroxy benzoic acid, structurally related to this compound, exhibit promising antibacterial activity, which can be leveraged in the development of new antibiotics (Satpute et al., 2018).

Metabolism and Biodegradation : This compound is involved in the metabolic degradation pathways of complex organic compounds, like biphenyl, by microorganisms such as Pseudomonas putida (Catelani et al., 1973).

Natural Product Synthesis : It is a precursor or intermediate in the synthesis of natural phenolic compounds, which have various applications in pharmacology and biochemistry (Bader et al., 2011).

Electrochemical Applications : The electrochemical properties of derivatives of hydroxy benzoic acids, including this compound, are studied for applications in analytical chemistry, particularly in the study of oxidation and reduction processes (Mandić et al., 2004).

Drug Metabolism Studies : The compound has been used in research to understand drug metabolism and the formation of metabolites in biological systems (Horie & Baba, 1979).

Safety and Hazards

Properties

IUPAC Name |

2-hydroxy-3-(3-phenylpropyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15-13(10-5-11-14(15)16(18)19)9-4-8-12-6-2-1-3-7-12/h1-3,5-7,10-11,17H,4,8-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTXPMBNBZLRET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=C(C(=CC=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)

![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B570635.png)